N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzofuran-2-carboxamide

Medicinal Chemistry ADME Optimization Kinase Inhibitor Design

SAR campaigns for CNS kinase and GPCR targets often lack screening compounds with quantified physicochemical profiles and three-dimensional pharmacophoric diversity. This benzofuran-2-carboxamide derivative fills that gap-integrating benzofuran, thiomorpholine, and furan moieties into a single lead-like scaffold (MW 356.44, logP 3.6, tPSA 66 Ų, 1 HBD, 3 rotatable bonds). • Thiomorpholine sulfur enables PK tuning via oxidation to sulfoxide/sulfone metabolites without altering the core pharmacophore. • CNS-compliant passive permeability preserved by a single H-bond donor and moderate lipophilicity, aligning with CNS druglikeness criteria. • Supplied at 95% purity with reliable global logistics for uninterrupted SPR, DSF, and cellular SAR workflows.

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 2034455-80-4
Cat. No. B2963372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzofuran-2-carboxamide
CAS2034455-80-4
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESC1CSCCN1C(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CO4
InChIInChI=1S/C19H20N2O3S/c22-19(18-12-14-4-1-2-5-16(14)24-18)20-13-15(17-6-3-9-23-17)21-7-10-25-11-8-21/h1-6,9,12,15H,7-8,10-11,13H2,(H,20,22)
InChIKeyBNYLZHIZXBITLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)benzofuran-2-carboxamide – Product Overview


N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)benzofuran-2-carboxamide (CAS 2034455-80-4) is a fully synthetic small molecule (C₁₉H₂₀N₂O₃S, MW 356.44 g/mol) combining a benzofuran-2-carboxamide core with a thiomorpholinoethyl linker substituted by a furan-2-yl group . The compound is supplied as a research-grade screening molecule with typical purity of 95% . Its structure integrates three pharmacophoric elements—benzofuran, thiomorpholine, and furan—within a single carboxamide scaffold, positioning it as a versatile intermediate for medicinal chemistry campaigns targeting kinase, protease, or GPCR modulation .

Screening compound for kinase, protease, or GPCR target engagement studies
Multi-pharmacophore scaffold combines benzofuran, thiomorpholine, and furan for diverse binding interactions
Research-grade supply supports SAR expansion and fragment-based lead identification

Why This Compound Cannot Be Replaced by Generic Analogs


Benzofuran-2-carboxamide derivatives exhibit widely divergent biological profiles depending on the nature of the amide substituent [1]. The simultaneous presence of a thiomorpholine ring and a furan moiety on the ethylenediamine linker in the target compound creates a unique hydrogen-bonding and conformational landscape that cannot be replicated by analogs bearing morpholine, piperidine, or simple aryl substituents . Substituting the thiomorpholine sulfur for oxygen (morpholine) alters lipophilicity and sulfur-mediated interactions, while replacing the benzofuran core with benzothiophene or naphthalene shifts electron distribution and π-stacking potential . The quantitative evidence below demonstrates that even within the same molecular formula, regioisomeric and heteroatom variations produce measurable differences in logP, tPSA, and H-bond capacity that directly impact target engagement and pharmacokinetic suitability.

Thiomorpholine vs. morpholine
Sulfur-to-oxygen substitution alters lipophilicity and sulfur-mediated interactions; binding profiles may not transfer
Benzofuran vs. benzothiophene core
Oxygen heteroatom in benzofuran shifts π-stacking and electrostatic complementarity; target engagement may differ
Furan substitution pattern
Regioisomeric or heterocyclic replacements (e.g., thiophene, pyrrole) alter H-bond topology and conformational landscape

Quantitative Differentiation Evidence Against Closest Analogs


Thiomorpholine vs. Morpholine Lipophilicity Advantage

The target compound (benzofuran-2-carboxamide with thiomorpholinoethyl-furan substituent) exhibits a computed logP of 3.6, compared to a predicted logP of approximately 2.6 for the direct morpholine analog (N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide) [1]. This approximately 1.0 log unit difference corresponds to a roughly 10-fold higher calculated partition coefficient, enhancing membrane permeability potential while maintaining acceptable aqueous solubility in DMSO and methanol [1]. The increased lipophilicity is attributed to the replacement of the morpholine oxygen with a sulfur atom in the thiomorpholine ring, which also introduces unique sulfur-mediated polar interactions.

Computed logP
Cross-study comparable
Target: logP 3.6
Morpholine analog: logP ≈ 2.6
Supports lipophilicity-driven membrane permeability review
Δ +1.0 log unit; ~10-fold higher partition coefficient
Medicinal Chemistry ADME Optimization Kinase Inhibitor Design

Topological Polar Surface Area and Blood-Brain Barrier Penetration

The target compound demonstrates a computed tPSA of 66 Ų, compared to approximately 75 Ų for the 7-methoxybenzofuran analog (N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-7-methoxybenzofuran-2-carboxamide) and approximately 60 Ų for the benzothiophene analog (N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide) [1]. A tPSA below 70 Ų is a recognized threshold for blood-brain barrier penetration; the target compound's value of 66 Ų positions it favorably for CNS exposure, while the 7-methoxy analog exceeds this threshold, predicting reduced CNS availability [1].

tPSA (CNS penetration)
Class-level inference
Target: 66 Ų
7-Methoxy analog: 75 Ų | Benzothiophene: 60 Ų
Below 70 Ų threshold supports CNS property evaluation
Favorable over 7-methoxy; experimental validation required
CNS Drug Discovery Blood-Brain Barrier Physicochemical Property Optimization

Hydrogen Bond Donor Count and Oral Bioavailability Compliance

The target compound possesses exactly 1 hydrogen bond donor (the carboxamide N–H), compared to 2 H-bond donors for the 7-methoxybenzofuran analog (additional donor from the methoxy oxygen's potential to act as a weak H-bond acceptor in certain contexts) and 1 donor for the furan-2-carboxamide analog [1]. A single H-bond donor keeps the compound firmly within Lipinski's Rule of Five and Veber's bioavailability criteria, whereas the 7-methoxy analog approaches the H-bond donor ceiling, potentially limiting passive intestinal absorption [1][2].

H-bond donors
Class-level inference
1
Complies with Lipinski oral bioavailability criteria
Maintains passive absorption potential vs. 7-methoxy analog (2 donors)
Druglikeness Lipinski Rule of Five Oral Bioavailability

Thiomorpholine Sulfur vs. Morpholine Oxygen in Kinase Inhibition

The thiomorpholinoethyl moiety in the target compound introduces a sulfur atom capable of engaging in sulfur-π interactions, hydrophobic contacts, and chalcogen bonding with target proteins—interactions that the morpholine oxygen cannot replicate [1]. In structurally related p38 MAPK inhibitor chemotypes, compounds bearing a thiomorpholinoethyl group have demonstrated IC₅₀ values of 223 nM against p38 MAPKγ, while the corresponding morpholinoethyl analogs showed reduced potency due to the absence of sulfur-mediated binding contributions, although direct head-to-head data for this specific benzofuran scaffold are not yet published [1].

Kinase inhibition context
Supporting evidence
Thiomorpholinoethyl analog: p38 MAPKγ IC₅₀ 223 nM
Sulfur-mediated interactions may benefit kinase target engagement
Class-level inference; direct scaffold data not yet available
Kinase Inhibitor Sulfur-Mediated Binding p38 MAPK

Benzofuran vs. Benzothiophene Core π-Stacking and Electronics

The benzofuran core of the target compound provides an oxygen heteroatom capable of acting as a hydrogen bond acceptor and participating in dipole-dipole interactions, distinct from the benzothiophene analog (N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide) which features a sulfur atom . This oxygen-to-sulfur substitution alters the electronic distribution of the bicyclic ring system: benzofuran is more electron-rich and exhibits stronger π-π stacking with aromatic protein residues, while benzothiophene provides enhanced dispersion interactions . Although quantitative binding data comparing these two cores on the identical thiomorpholinoethyl scaffold are not available, the MM-PBSA binding energy differences between benzofuran- and benzothiophene-containing inhibitors in related Factor Xa inhibitor series have been documented to range from 0.5 to 2.0 kcal/mol in favor of the benzofuran scaffold [1].

Binding energy (FXa series)
Cross-study comparable
Benzofuran: ΔΔG benefit 0.5–2.0 kcal/mol
Supports electrostatic complementarity advantage over benzothiophene
Extrapolated from FXa inhibitor SAR; requires validation
π-Stacking Interactions Fragment-Based Drug Design Heterocycle Replacement

High-Impact Application Scenarios for Procurement


CNS-Penetrant Kinase Inhibitor Lead Generation

The compound's favorable logP (3.6) and tPSA (66 Ų) align with CNS druglikeness criteria, making it a rational starting point for CNS-targeted kinase inhibitor programs [1]. The thiomorpholine sulfur provides a synthetic handle for oxidation to sulfoxide or sulfone metabolites, enabling tuning of PK properties, while the single H-bond donor preserves passive permeability [1].

Fragment-Based Screening with Physicochemical Diversity

With molecular weight 356.44 g/mol and 3 rotatable bonds, this compound occupies a 'lead-like' chemical space distinct from lower-MW benzofuran fragments. The combination of benzofuran, furan, and thiomorpholine pharmacophores in one molecule provides three-dimensional binding features that simple planar benzofurans lack, enhancing hit rates in SPR and DSF-based fragment screens [1].

SAR Expansion of Thiomorpholine-Containing Carboxamides

The compound serves as a key comparator for SAR studies evaluating the impact of thiomorpholine vs. morpholine, piperidine, and piperazine bioisosteres on target binding and selectivity [1]. Its benzofuran-2-carboxamide core can be directly compared with the benzothiophene-2-carboxamide, furan-2-carboxamide, and naphthamide analogs to map the pharmacophoric requirements of the biological target .

Computational Docking and FEP Validation Studies

The compound's available 3D conformations in the ZINC database and well-defined stereochemistry enable rigorous in silico evaluation [1]. Its computed logP, tPSA, and H-bond parameters provide benchmark values for validating FEP+ predictions against experimental binding data, supporting the development of more accurate scoring functions for benzofuran-containing ligands [1].

Application
Selection Property
Validation Focus
CNS kinase inhibitor studies
logP/tPSA within CNS druglikeness criteria
CNS penetration property review
Fragment-based screening campaigns
Lead-like MW and multi-pharmacophore 3D features
Binding hit confirmation and affinity profiling
Thiomorpholine SAR expansion
Thiomorpholine vs. bioisostere (morpholine, piperidine) comparison
Target selectivity and binding mode review
Computational docking & FEP studies
Available 3D conformations and computed parameters
Scoring function accuracy and in silico binding prediction
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